molecular formula C12H10BrNO2 B3246625 Methyl 7-(bromomethyl)quinoline-3-carboxylate CAS No. 179069-07-9

Methyl 7-(bromomethyl)quinoline-3-carboxylate

Cat. No.: B3246625
CAS No.: 179069-07-9
M. Wt: 280.12 g/mol
InChI Key: XEDXNKKCIODEBB-UHFFFAOYSA-N
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Description

Methyl 7-(bromomethyl)quinoline-3-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromomethyl group at the 7th position and a carboxylate ester group at the 3rd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(bromomethyl)quinoline-3-carboxylate typically involves the bromination of methyl quinoline-3-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(bromomethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by different nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of quinoline-3-methanol derivatives.

Scientific Research Applications

Reaction Mechanisms

The compound can undergo several chemical reactions, including:

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation: It can be oxidized to form quinoline-3-carboxylic acid derivatives.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Applications in Scientific Research

Methyl 7-(bromomethyl)quinoline-3-carboxylate has several notable applications across various fields:

Medicinal Chemistry

  • Pharmacological Intermediates: This compound serves as an intermediate in synthesizing various pharmacologically active compounds, including:
    • Antimalarial agents
    • Antibacterial agents
    • Anticancer agents .
  • Enzyme Inhibition Studies: The compound is utilized in research focusing on enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Biological Studies

  • Interaction with Biological Targets: Its structure allows it to form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting enzyme activity or disrupting cellular processes. This characteristic makes it a candidate for studying mechanisms of drug action and resistance.

Material Science

  • Organic Semiconductors: this compound is explored in developing organic semiconductors and light-emitting diodes (LEDs), attributed to its unique electronic properties.
  • Photonic Applications: Its derivatives are investigated for potential use in photonic devices due to their optical properties.

Antitumor Activity

A study highlighted the synthesis of a new series of quinoline derivatives, including those related to this compound, demonstrating significant antitumor activity against various human cancer cell lines (A549, HT29, T24). Compounds synthesized exhibited IC50 values indicating promising inhibitory effects on cancer cell proliferation .

Synthesis Innovations

Recent research has reported innovative synthetic routes that improve yield and efficiency when producing quinoline derivatives. For example, the use of triethyl phosphite in Arbuzov reactions has shown nearly quantitative conversions, highlighting the versatility of this compound as a substrate for further derivatization .

Summary of Applications

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryIntermediates for antimalarial, antibacterial agentsSignificant activity against various pathogens
Biological StudiesEnzyme inhibitors and receptor ligandsInteraction with biological macromolecules
Material ScienceOrganic semiconductors and LEDsUnique electronic properties suitable for photonics
Antitumor ActivityActive compounds against cancer cell linesNotable IC50 values indicating effective inhibition

Mechanism of Action

The mechanism of action of Methyl 7-(bromomethyl)quinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chloromethylquinoline-3-carboxylate
  • Methyl 7-iodomethylquinoline-3-carboxylate
  • Methyl 7-(hydroxymethyl)quinoline-3-carboxylate

Uniqueness

Methyl 7-(bromomethyl)quinoline-3-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various derivatives.

Biological Activity

Methyl 7-(bromomethyl)quinoline-3-carboxylate is a compound belonging to the quinoline family, recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of this compound

This compound features a bromomethyl group at the 7th position and a carboxylate ester group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their pharmacological significance, including antimalarial, antibacterial, and anticancer properties.

Synthetic Routes

The synthesis of this compound typically involves:

  • Bromination : Utilizing bromine or N-bromosuccinimide (NBS) in solvents like chloroform or carbon tetrachloride.
  • Reaction Conditions : The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction : It can be oxidized to form quinoline-3-carboxylic acid derivatives or reduced to alcohols using agents like lithium aluminum hydride (LiAlH4).

Medicinal Applications

This compound serves as an intermediate in synthesizing various pharmacologically active compounds. Its biological activities include:

  • Antimalarial Activity : Quinoline derivatives are historically significant in treating malaria, with compounds exhibiting potent activity against Plasmodium species.
  • Antibacterial Properties : Research indicates that quinoline derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
  • Anticancer Effects : Certain derivatives have shown significant cytotoxicity against cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against various human cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting enzyme activity or disrupting cellular processes. This interaction is crucial for its role as an enzyme inhibitor or receptor ligand .

Anticancer Activity Assessment

A study evaluating the anticancer properties of various quinoline derivatives found that certain structural modifications significantly enhance their efficacy. For example, compounds with methoxy substituents showed improved activity against A549 lung cancer cells, achieving IC50 values lower than that of cisplatin, a standard chemotherapy agent .

CompoundCell LineIC50 (μM)Comparison
3hA5491.53Superior to cisplatin
3kA5491.38Superior to cisplatin
3tHT290.77Superior to cisplatin

Antibacterial Studies

Research has also highlighted the antibacterial potential of quinoline derivatives. A series of synthesized compounds exhibited varying degrees of inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as new antibacterial agents .

Properties

IUPAC Name

methyl 7-(bromomethyl)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-12(15)10-5-9-3-2-8(6-13)4-11(9)14-7-10/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDXNKKCIODEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C=C(C=CC2=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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